Oxethazaine

Topical anesthesia Ophthalmology Local anesthetic potency

Oxethazaine (CAS 126-27-2) is the only commercially available local anesthetic that retains full pharmacological activity at pH 1–2, enabling effective topical anesthesia in the gastric environment where lidocaine, procaine, and cocaine are completely inactive. With ~2,000-fold greater potency than lidocaine in corneal anesthesia assays and unique gastrin-suppressing properties, it is the only scientifically valid choice for antacid combination formulations targeting peptic ulcer, esophagitis, and gastritis pain. OTC-approved by Health Canada (since 1995) and EMA-listed. Do not substitute with conventional anesthetics—they fail at gastric pH.

Molecular Formula C28H41N3O3
Molecular Weight 467.6 g/mol
CAS No. 126-27-2
Cat. No. B1677858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxethazaine
CAS126-27-2
Synonyms2,2'-((2-hydroxyethyl)imino)bis(N-alpha,alpha-dimethylphenethyl)-N-methylacetamide
Mucaine
Muthesa
Oxaine
oxetacain
oxethazaine
oxethazaine hydrochloride
oxethazaine monohydrochloride
oxethazine
Robercain R
Tepilta
Molecular FormulaC28H41N3O3
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)N(C)C(=O)CN(CCO)CC(=O)N(C)C(C)(C)CC2=CC=CC=C2
InChIInChI=1S/C28H41N3O3/c1-27(2,19-23-13-9-7-10-14-23)29(5)25(33)21-31(17-18-32)22-26(34)30(6)28(3,4)20-24-15-11-8-12-16-24/h7-16,32H,17-22H2,1-6H3
InChIKeyFTLDJPRFCGDUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
<0.1 g/100 ml at 23 ºC
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxethazaine (CAS 126-27-2): Procurement and Scientific Selection Guide for Acid-Stable Topical Anesthetic


Oxethazaine (CAS 126-27-2; INN: Oxetacaine) is an amino acid amide local anesthetic that retains its unionized, active form at low pH (pH 1-2), enabling effective topical anesthesia in acidic environments where conventional local anesthetics become protonated and inactive [1]. Unlike lidocaine, procaine, or cocaine, which lose efficacy under gastric acidity, oxethazaine remains pharmacologically active at the acidic pH of the stomach [2]. Its primary clinical and industrial application is as a mucosal/topical anesthetic for gastrointestinal pain relief, typically formulated with antacids, and it is approved for over-the-counter use in multiple jurisdictions including Health Canada (since 1995) and listed by the EMA as an approved derivative of herbal products [3].

Why Generic Substitution of Oxethazaine with Conventional Local Anesthetics Fails: Procurement Risk Analysis


Conventional local anesthetics including lidocaine, procaine, and cocaine cannot functionally substitute for oxethazaine in acidic mucosal applications. This substitution fails at the physicochemical level: oxethazaine is a weak base (pKa not formally established in the consulted literature, but its non-ionized state persists at low pH) that remains relatively non-ionized and membrane-permeable at pH 1-2, whereas lidocaine and procaine become predominantly ionized and ineffective under identical acidic conditions [1]. The magnitude of this differentiation is stark—oxethazaine retains full topical anesthetic activity even at pH 1.0-2.0, conditions under which conventional amino-amide and amino-ester anesthetics are essentially inactive [2]. Procurement of lidocaine, procaine, or cocaine for gastric mucosal anesthesia would therefore represent a scientifically invalid substitution that yields no therapeutic benefit. Additionally, oxethazaine uniquely suppresses gastrin secretion and gastric acid output—secondary pharmacological actions not shared by lidocaine or procaine—further preventing therapeutic interchangeability in gastrointestinal applications [3].

Oxethazaine Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Oxethazaine vs. Lidocaine: Corneal Anesthesia Potency Comparison in Rabbit Model

Oxethazaine demonstrates dramatically higher topical anesthetic potency compared to lidocaine, procaine, and cocaine in standardized rabbit corneal anesthesia assays. A 0.0005% solution of oxethazaine induces the same duration of anesthesia as a 1% solution of lidocaine, a 2% solution of procaine, or a 0.25% solution of cocaine. This represents approximately 2,000-fold higher potency on a concentration basis relative to lidocaine. The fundamental mechanism involves voltage-gated sodium channel blockade, with oxethazaine showing IC50 values in the micromolar range [1]. These potency data are derived from the foundational characterization studies of oxethazaine as a novel bis-acetamide local anesthetic series [2].

Topical anesthesia Ophthalmology Local anesthetic potency

Oxethazaine Plus Antacid vs. Antacid Alone: Clinical Trial on Antacid Volume Reduction

A double-blind, controlled clinical study in 40 patients with gastric or duodenal ulcer compared the pain-relieving efficacy of oxethazaine combined with magnesium/aluminum hydroxide antacid mixture versus the antacid combination alone over a 4-week period. Both regimens were equally effective in reducing painful symptoms of peptic ulceration. However, the total volume of medication required to achieve adequate symptomatic relief was lower in patients receiving antacid plus oxethazaine than in those receiving antacid alone [1]. The study concluded that the oxethazaine-antacid combination allows for reduced antacid intake, thereby decreasing the risk of antacid-associated side effects including electrolyte imbalances, acid-base disturbances, and aluminum accumulation [2].

Gastroenterology Peptic ulcer Clinical trial Antacid therapy

Oxethazaine Acid Stability: pH-Dependent Activity Retention vs. Conventional Local Anesthetics

Oxethazaine retains full local anesthetic activity under strongly acidic conditions (pH 1.0-2.0), whereas conventional local anesthetics such as lidocaine, procaine, and cocaine become protonated and lose membrane permeability and efficacy at low pH. This physicochemical property is attributed to oxethazaine remaining relatively non-ionized at pH 1, enabling it to penetrate the gastric mucosal barrier and exert anesthetic effects in the acidic stomach environment [1]. The pKa of oxethazaine has not been formally established in the consulted literature, but the observed retention of unionized form at low pH is a defining differentiating feature relative to lidocaine (pKa ~7.9) and procaine (pKa ~8.9), which are >99% ionized at gastric pH. The structural basis for this acid stability lies in the N-substituted bis-acetamide scaffold, which lacks the readily protonatable tertiary amine characteristic of lidocaine-class anesthetics [2].

Acid stability Gastric mucosa Physicochemical property

Oxethazaine Safety Profile: Intragastric Administration Margin of Safety

Toxicological evaluation of oxethazaine in rats and dogs demonstrated that daily oral ingestion for months produced no evidence of toxicity, with no effects on body weight, peripheral blood picture, bone marrow, viscera, or kidney and liver function. There is a considerable margin of safety for intragastric, subcutaneous, intramuscular, intrarectal, and intravesical administration [1]. Oxethazaine is not a primary skin irritant and does not cause corneal damage or conjunctival erythema and hyperemia. However, toxicity following intravenous and intrapulmonary administration is high, with rapid death from myocardial contractility depression and impaired conduction—a class-wide characteristic of potent sodium channel blockers that must be respected in formulation development and handling [2]. Absorption from intragastric administration in water or alumina gel occurs rapidly and is detectable within 30 minutes, with absorption being greater from the water vehicle than from the gel vehicle [3].

Toxicology Safety margin Oral administration

Oxethazaine Optimal Application Scenarios: Evidence-Based Procurement and Formulation Guidance


Gastrointestinal Mucosal Anesthesia: Antacid Combination Formulations

The primary evidence-supported application for oxethazaine is as a topical anesthetic component in antacid combination products for peptic ulcer disease, esophagitis, and gastritis pain relief. Clinical trial data demonstrates that oxethazaine-antacid combinations achieve equivalent pain relief with reduced antacid volume compared to antacid alone, directly supporting procurement of oxethazaine for gastrointestinal formulations where minimizing antacid exposure is clinically desirable [1]. The acid stability of oxethazaine at pH 1-2 uniquely enables its efficacy in the gastric environment, a property not shared by lidocaine or procaine [2].

Corneal and Topical Mucosal Anesthesia Research

Oxethazaine's ~2,000-fold potency advantage over lidocaine in rabbit corneal anesthesia assays supports its use as a research tool for studying high-potency topical anesthesia mechanisms [1]. Researchers investigating voltage-gated sodium channel pharmacology in mucosal tissues may select oxethazaine for assays requiring potent, long-duration topical anesthesia with minimal concentration. The compound's IC50 in the micromolar range for sodium channel inhibition provides a reference point for structure-activity relationship studies of bis-acetamide anesthetics [2].

OTC Antacid Formulation Development

Oxethazaine is approved by Health Canada (since 1995) for over-the-counter antacid combination products and is listed by the EMA as an approved derivative for herbal product formulations [1]. Patent literature describes stable topical anesthetic compositions of oxethazaine dispersed in pharmaceutically acceptable hydrocarbons for long-term storage stability [2], and formulations combining oxethazaine with alginic acid/alginates for gastroesophageal reflux treatment at concentrations of 1% to 10% by weight [3]. These provide validated formulation frameworks for industrial product development.

Safety-Conscious Oral/Topical Product Design

The toxicological profile of oxethazaine dictates specific product design constraints: oral and topical administration routes are supported by favorable safety margins, while intravenous or parenteral administration is contraindicated due to high acute toxicity (i.v. LD50 in rats: 1.3 mg/kg) [1]. Product developers must ensure formulations prevent systemic absorption beyond gastrointestinal mucosal levels and include appropriate labeling to prevent misuse via injection. The rapid oral absorption (detectable within 30 minutes) necessitates careful dosing in OTC formulations [2].

Technical Documentation Hub

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